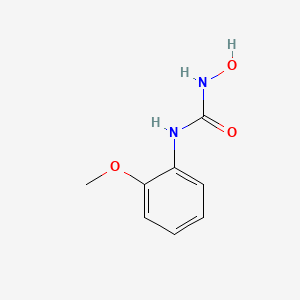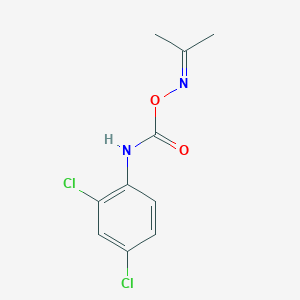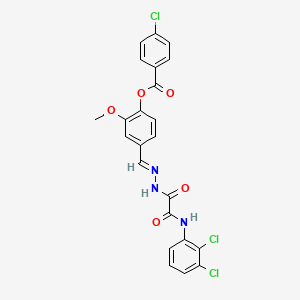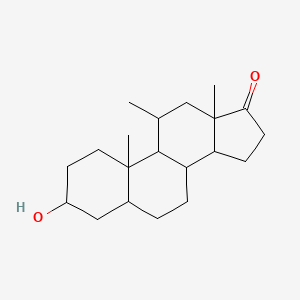![molecular formula C13H9ClN4OS B11961232 4-[(4-chlorobenzylidene)amino]-3-(2-furyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11961232.png)
4-[(4-chlorobenzylidene)amino]-3-(2-furyl)-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-CHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that contains a triazole ring, a furyl group, and a chlorobenzylidene moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-CHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Furyl Group: The furyl group can be introduced via a substitution reaction using furfural or its derivatives.
Formation of the Benzylidene Moiety: The chlorobenzylidene group can be introduced through a condensation reaction with 4-chlorobenzaldehyde.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions could target the imine or triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be studied for its potential antimicrobial or antifungal properties, given the presence of the triazole ring, which is known for such activities.
Medicine
In medicine, research might focus on its potential anticancer properties, exploring its effects on various cancer cell lines and its mechanism of action.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 4-((4-CHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might inhibit the synthesis of essential proteins or disrupt cell membranes. If it has anticancer properties, it might induce apoptosis or inhibit cell proliferation through specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-METHYLBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-((4-NITROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
The uniqueness of 4-((4-CHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL lies in the presence of the chlorobenzylidene moiety, which might impart distinct electronic and steric properties, potentially leading to unique biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C13H9ClN4OS |
|---|---|
Poids moléculaire |
304.76 g/mol |
Nom IUPAC |
4-[(E)-(4-chlorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H9ClN4OS/c14-10-5-3-9(4-6-10)8-15-18-12(16-17-13(18)20)11-2-1-7-19-11/h1-8H,(H,17,20)/b15-8+ |
Clé InChI |
HXFBDUNKAVHCRG-OVCLIPMQSA-N |
SMILES isomérique |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Methoxyanilino)methyl]phenol](/img/structure/B11961169.png)










![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)
